trans-1,2-dimethyl-4-piperidinamine dihydrochloride
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Overview
Description
Trans-1,2-dimethyl-4-piperidinamine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.13 g/mol . It is a versatile compound used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
Scientific Research Applications
Chemistry: Trans-1,2-dimethyl-4-piperidinamine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for investigating the biological activity of related molecules .
Medicine: It is explored for its pharmacological properties and as a precursor in the synthesis of drug candidates .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-dimethyl-4-piperidinamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Trans-1,2-dimethyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted piperidines .
Mechanism of Action
The mechanism of action of trans-1,2-dimethyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2-dimethylpiperidine
- 4-piperidinamine
- N-methylpiperidine
Comparison: Trans-1,2-dimethyl-4-piperidinamine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of two methyl groups at the 1 and 2 positions of the piperidine ring can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
(2R,4S)-1,2-dimethylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-5-7(8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMGXLEZIYCTF-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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